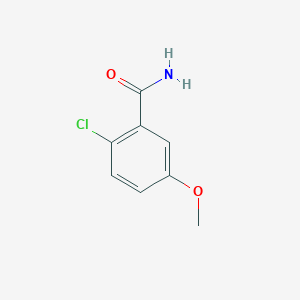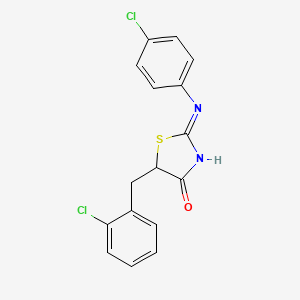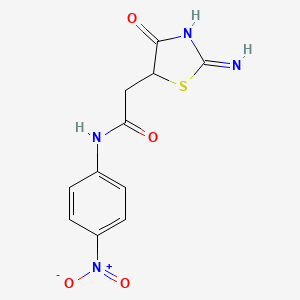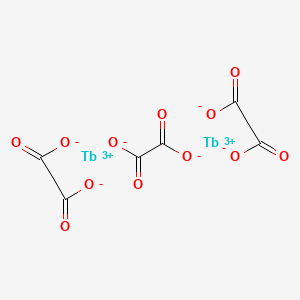
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid: is an organoboron compound that features a thiophene ring substituted with a carboxylic acid group and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a halogenated thiophene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dimethylformamide.
Direct Borylation: This method involves the direct borylation of thiophene derivatives using diboron reagents in the presence of a transition metal catalyst such as iridium or palladium.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The boronic ester moiety can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products:
Oxidation: Thiophene sulfoxides or thiophene sulfones.
Reduction: Thiophene alcohols or thiophene aldehydes.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Polymer Synthesis: Utilized in the synthesis of conjugated polymers for organic electronics.
Biology and Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid primarily involves its ability to participate in cross-coupling reactions. The boronic ester moiety can form a complex with a palladium catalyst, facilitating the transfer of the thiophene group to an electrophilic partner, thus forming a new carbon-carbon bond. This mechanism is crucial in the formation of biaryl compounds and other complex organic molecules.
相似化合物的比较
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan
Uniqueness:
- The presence of the thiophene ring in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid imparts unique electronic properties, making it particularly useful in the synthesis of conjugated polymers and organic semiconductors.
- Compared to its pyridine and benzene analogs, the thiophene derivative offers enhanced reactivity and stability in certain cross-coupling reactions.
属性
分子式 |
C11H15BO4S |
|---|---|
分子量 |
254.11 g/mol |
IUPAC 名称 |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)8-7(9(13)14)5-6-17-8/h5-6H,1-4H3,(H,13,14) |
InChI 键 |
GLTMBCFHBKMXOS-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chloro-2-{[(5Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12342434.png)



![2-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B12342458.png)
![Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342465.png)

![8-phenyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene;dibromide](/img/structure/B12342477.png)

![(Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12342485.png)

![Ethyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342497.png)

![N-(4-ethylphenyl)-2-(4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)acetamide](/img/structure/B12342508.png)
